Pentapotassium trihydrogen (ethylenebis(nitrilobis(methylene)))tetrakisphosphonate

Description

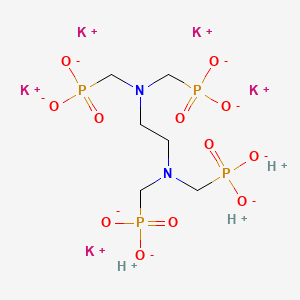

Pentapotassium trihydrogen (ethylenebis(nitrilobis(methylene)))tetrakisphosphonate (CAS 68309-98-8) is a phosphonate-based chelating agent with a complex structure derived from ethylenediamine tethered to four methylenephosphonate groups. Its IUPAC name reflects this architecture: a central ethylenediamine backbone functionalized with nitrilobis(methylene)phosphonate moieties and five potassium counterions . The compound is notable for its high affinity for metal ions, making it effective in water treatment and industrial applications. However, regulatory documents highlight its association with cadmium in some derivatives, leading to restrictions under REACH Annex XVII (0.01% limit for non-essential metals) .

Properties

CAS No. |

93983-26-7 |

|---|---|

Molecular Formula |

C6H15K5N2O12P4 |

Molecular Weight |

626.58 g/mol |

IUPAC Name |

pentapotassium;hydron;N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C6H20N2O12P4.5K/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;/q;5*+1/p-5 |

InChI Key |

IAUVWXXAJJAVEB-UHFFFAOYSA-I |

Canonical SMILES |

[H+].[H+].[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentapotassium trihydrogen (ethylenebis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of ethylenediamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Ethylenediamine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations. The product is then purified through filtration and crystallization processes to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Pentapotassium trihydrogen (ethylenebis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phosphonate derivatives.

Reduction: Reduction reactions can convert the compound into reduced phosphonate forms.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic and inorganic substituents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in different applications.

Scientific Research Applications

Pentapotassium trihydrogen (ethylenebis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications, including:

Chemistry: Used as a chelating agent in complexometric titrations and as a stabilizer in various chemical reactions.

Biology: Employed in biochemical assays and as a component in buffer solutions.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in water treatment processes, corrosion inhibition, and as a scale inhibitor in various industrial applications.

Mechanism of Action

The mechanism of action of pentapotassium trihydrogen (ethylenebis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, preventing them from participating in unwanted chemical reactions. This chelating property is crucial in its applications as a stabilizer, inhibitor, and therapeutic agent.

Comparison with Similar Compounds

Sodium-Based Analogues

- Pentasodium Trihydrogen [Ethane-1,2-diylbis(nitrilobis(methylene))]tetrakisphosphonate (CAS 7651-99-2): This sodium variant shares the same phosphonate backbone but substitutes potassium with sodium. It has a molecular weight of 543.01 g/mol (C₆H₁₂N₂Na₅O₁₂P₄) and is used in industrial water systems for scale inhibition.

- Tetrasodium Tetrahydrogen [Ethane-1,2-diylbis(nitrilobis(methylene))]tetrakisphosphonate (CAS 61827-49-4) :

With four sodium ions and four hydrogen ions, this compound (C₆H₁₆N₂Na₄O₁₂P₄) has a molecular weight of 524.05 g/mol. Its higher acidity improves solubility in alkaline environments, making it suitable for detergents and cleaning agents .

Cadmium-Containing Derivatives

- Pentapotassium Hydrogen[[[Ethylenebis[...]]tetrakis[phosphonato]]cadmate(6−): This cadmate complex (CAS 68309-98-8) incorporates cadmium, leading to stringent REACH restrictions (0.01% limit).

Diethylenetriamine Penta(methylene phosphonic acid) (DTPMPA, CAS 15827-60-8)**:

DTPMPA features a diethylenetriamine backbone with five phosphonate groups, enhancing its metal-chelating capacity compared to tetrakisphosphonates. It is widely used in oilfield treatments and boiler systems but requires pH adjustment due to lower solubility in neutral conditions .

Physicochemical and Regulatory Properties

Research Findings and Functional Insights

Chelation Efficiency

- The tetrakisphosphonate structure provides superior binding for Ca²⁺, Mg²⁺, and Fe³⁺ compared to trisphosphonates like ATMP (aminotris(methylenephosphonic acid)). However, DTPMPA’s five phosphonate groups offer even higher sequestration capacity for transition metals like Cu²⁺ .

- Potassium salts generally exhibit better solubility in high-ionic-strength environments than sodium salts, enhancing their utility in harsh industrial conditions .

Q & A

Q. What are the optimal reaction conditions for synthesizing Pentapotassium trihydrogen (ethylenebis(nitrilobis(methylene)))tetrakisphosphonate with high purity?

- Methodological Answer : Synthesis involves stoichiometric reactions between ethylenediamine derivatives and phosphonate precursors. Key steps include:

- Using tetrahydrofuran (THF) as a solvent to enhance solubility of intermediates .

- Adding triethylamine (Et₃N) to neutralize byproducts (e.g., HCl) and drive the reaction forward .

- Monitoring progress via thin-layer chromatography (TLC) and isolating the product via column chromatography .

- Critical Parameters :

| Parameter | Optimal Range |

|---|---|

| Molar Ratio | 1:1 (precursor:diamine) |

| Reaction Time | 3 days at room temperature |

| Purification | Column chromatography (silica gel) |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ³¹P NMR to confirm phosphonate group connectivity and ¹H/¹³C NMR for backbone structure .

- Infrared (IR) Spectroscopy : Identify P=O (1150–1250 cm⁻¹) and P–O–C (950–1050 cm⁻¹) vibrational modes .

- X-ray Crystallography : Resolve crystal lattice parameters and confirm stereochemistry (requires single crystals grown via slow evaporation) .

Advanced Research Questions

Q. How does the compound’s chelation efficiency vary with pH, and what methodologies quantify this relationship?

- Methodological Answer : Chelation efficiency is pH-dependent due to protonation of phosphonate groups.

- Potentiometric Titration : Measure stability constants (log K) with metal ions (e.g., Ca²⁺, Fe³⁺) across pH 2–12 .

- Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) : Quantify free metal ion concentration after chelation .

- Example Finding : Chelation capacity for Fe³⁺ peaks at pH 6–8, correlating with deprotonation of phosphonate groups .

Q. What experimental approaches resolve discrepancies in reported stability constants of metal complexes with this phosphonate?

- Methodological Answer : Conflicting data often arise from varying ionic strengths or measurement techniques.

- Multi-Technique Validation : Combine isothermal titration calorimetry (ITC), NMR titration, and UV-Vis spectroscopy to cross-validate log K values .

- Standardized Conditions : Use 0.1 M KCl to control ionic strength and minimize activity coefficient errors .

Q. How can process simulation tools optimize large-scale synthesis while maintaining purity?

- Methodological Answer :

- Computational Fluid Dynamics (CFD) : Model mixing efficiency in reactors to prevent localized pH spikes .

- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., temperature, solvent ratio) affecting yield .

- In-line Analytics : Implement Raman spectroscopy for real-time monitoring of reaction progress .

Data Contradiction Analysis

Q. How do conflicting reports on the compound’s thermal stability under anhydrous conditions arise, and how can they be reconciled?

- Methodological Answer : Discrepancies may stem from moisture content or heating rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.